![molecular formula C10H12N4S2 B2518564 N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine CAS No. 320423-12-9](/img/structure/B2518564.png)

N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

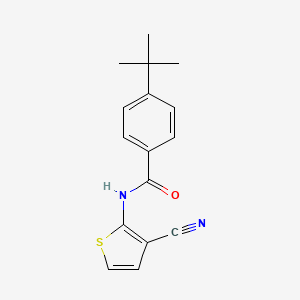

The compound N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine is a derivative of imidazo[2,1-b]thiazol-5-amine, which is a class of compounds known for their potential pharmacological activities. The structure of this compound suggests that it may have interesting chemical and biological properties due to the presence of both imidazole and thiazole rings, which are common motifs in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazol-5-amine derivatives, which are closely related to the compound , has been reported to be achieved through a one-pot, four-component reaction. This reaction involves 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides in the presence of ammonium chloride (NH4Cl) in toluene under reflux conditions. The process is noted for its moderate to good yields and its tolerance for a variety of aromatic aldehydes with different substituents .

Molecular Structure Analysis

While the specific molecular structure analysis of N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine is not provided, a related compound, N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, has been synthesized and characterized. The structure of this related compound was confirmed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques are essential for determining the structure of organic compounds and would likely be used in the analysis of the compound as well.

Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b]thiazol-5-amine derivatives have not been detailed in the provided papers. However, the synthesis method described for related compounds suggests that these derivatives can participate in reactions typical for compounds containing imidazole and thiazole rings, such as nucleophilic substitution and electrophilic addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine are not explicitly mentioned in the provided papers. However, the properties of such compounds can generally be inferred based on their molecular structure. The presence of heteroatoms like nitrogen and sulfur in the imidazole and thiazole rings, respectively, would influence the compound's polarity, solubility, and potential for forming hydrogen bonds. The aromatic nature of the rings would also contribute to the compound's stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Microwave Assisted Synthesis of Novel Derivatives

N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine is utilized in the synthesis of novel derivatives under microwave irradiation. This process involves nucleophilic substitution reactions and has been explored for creating functionalized hydantoin derivatives, which are significant in medicinal chemistry (Kamila, Ankati, & Biehl, 2011).

Synthesis of Antimicrobial Agents

The compound is used in the synthesis of antimicrobial agents. Specifically, it has been reacted with various reagents to create arylidene, pyridine, thiophene, and anilide derivatives, many of which demonstrated significant antimicrobial activities against bacterial and fungal strains (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Development of Antiulcer Agents

In the field of pharmacology, derivatives of this compound have been synthesized as potential antiulcer agents. These compounds, specifically imidazo[1,2-a]pyridines, were investigated for their antisecretory and cytoprotective properties, with some demonstrating notable effectiveness in protecting against ulcerative conditions (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Synthesis of Benzothiazole Derivatives with Biological Activities

Another application is the synthesis of biologically active benzothiazole derivatives containing benzimidazole and imidazoline moieties. These compounds have been explored for their antibacterial and entomological activities, showcasing the versatility of this compound in synthesizing bioactive molecules (Chaudhary et al., 2011).

Catalyst for CO2 Fixation

The compound also plays a role as a catalyst in sustainable chemical processes, such as the fixation of CO2 onto amines. This application is significant in the context of green chemistry and the development of environmentally friendly synthetic methodologies (Das et al., 2016).

Corrosion Inhibition in Acid Media

Another noteworthy application is in the field of materials science, where derivatives of this compound, specifically imidazoline and its related compounds, have been evaluated as corrosion inhibitors in acid media. Their effectiveness in protecting metals from corrosion is an important aspect in industrial applications (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Zukünftige Richtungen

Thiazoles have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions for “N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine” and similar compounds may involve further exploration of these properties and potential applications.

Eigenschaften

IUPAC Name |

(E)-1-(2-ethylsulfanyl-3-methylimidazol-4-yl)-N-(1,3-thiazol-2-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S2/c1-3-15-10-13-7-8(14(10)2)6-12-9-11-4-5-16-9/h4-7H,3H2,1-2H3/b12-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPSVHZMSVJWJH-WUXMJOGZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C)C=NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC1=NC=C(N1C)/C=N/C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(3,6-dioxo-4-{[4-(phenylamino)phenyl]amino}cyclohexa-1,4-dien-1-yl)sulfanyl]propanoate](/img/structure/B2518481.png)

![4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2518482.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2518487.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2518489.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide](/img/structure/B2518494.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2518495.png)

![7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2518500.png)

![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2518501.png)